Thaumatin

Beschreibung

Eigenschaften

IUPAC Name |

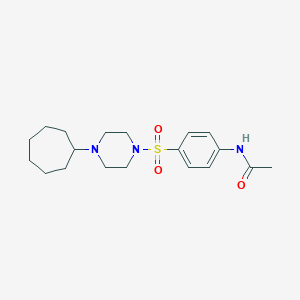

N-[4-(4-cycloheptylpiperazin-1-yl)sulfonylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3S/c1-16(23)20-17-8-10-19(11-9-17)26(24,25)22-14-12-21(13-15-22)18-6-4-2-3-5-7-18/h8-11,18H,2-7,12-15H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPOQXWRUMMORK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, cream-coloured powder. Approximately 2 000 to 3 000 times as sweet as sucrose | |

| Record name | THAUMATIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Very soluble in water, insoluble in acetone | |

| Record name | THAUMATIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

53850-34-3 | |

| Record name | Proteins, thaumatins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THAUMATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thaumatin b, recombinant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Sweet Genesis: A Technical Guide to the Discovery and Isolation of Thaumatin

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thaumatin, a protein with a sweetness potency up to 3,000 times that of sucrose, represents a significant subject of study in biochemistry and food science.[1] First isolated from the arils of the West African katemfe fruit (Thaumatococcus daniellii), its discovery and subsequent characterization have paved the way for its use as a natural, low-calorie sweetener and flavor enhancer. This technical guide provides a comprehensive historical overview of the discovery and isolation of this compound, detailed experimental protocols for its extraction and purification, a summary of its key quantitative properties, and a visualization of its interaction with the sweet taste signaling pathway.

A Historical Perspective: The Unveiling of a Sweet Protein

The journey of this compound from a traditionally used natural sweetener in West Africa to a globally recognized food additive is a fascinating narrative of scientific inquiry.

-

Traditional Use : For centuries, the indigenous people of West Africa utilized the arils of the Thaumatococcus daniellii fruit to sweeten foods and beverages.[2]

-

Early Scientific Description : The intense sweetness of the katemfe fruit was first documented in the Pharmaceutical Journal in 1855 by a British surgeon named Daniell.[3]

-

First Isolation and Characterization : The pivotal moment in this compound's history occurred in 1972 when the Dutch scientists van der Wel and Loeve successfully isolated and characterized the protein responsible for the fruit's sweetness.[3][4] They identified two principal protein isoforms, which they named this compound I and this compound II.[3][4]

-

Commercialization and Regulatory Approval : Following its scientific discovery, efforts to commercialize this compound began. In the 1970s, the British company Tate & Lyle initiated the extraction of this compound from the fruit.[5] Japan was the first country to approve this compound as a natural food additive in 1979.[6] The United Kingdom approved its use in medicines in 1981 and as a sweetener in food in 1986.[6] In the United States, it is recognized as safe (GRAS) as a flavoring agent.[5]

Quantitative Properties of this compound

The unique characteristics of this compound have been quantified through various biochemical and biophysical studies. These properties are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Weight | ~22 kDa | [3][7][8] |

| Isoelectric Point (pI) | 11.5 - 12.5 | [3][7][9] |

| Number of Amino Acids | 207 | [3][5][7] |

| Disulfide Bridges | 8 | [3][7] |

| Optimal pH for Extraction | 2.0 - 4.5 | [10][11] |

| pH Stability Range | 2.0 - 10.0 | [9][12] |

Table 2: Sweetness Characteristics of this compound

| Characteristic | Value | References |

| Sweetness relative to Sucrose (molar basis) | ~100,000 times | [1][5][13] |

| Sweetness relative to Sucrose (weight basis) | 1,600 - 3,000 times | [1][2] |

| Sweetness Threshold | ~50 nM | [6][10][13] |

Experimental Protocols: From Fruit to Purified Protein

The isolation and purification of this compound involve a multi-step process that has been refined over the years. Below are detailed methodologies for the key experiments.

Extraction from Thaumatococcus daniellii Arils

This protocol describes a common method for the initial extraction of crude this compound from the fruit arils.

Materials:

-

Ripe Thaumatococcus daniellii fruits

-

Distilled water

-

Hydrochloric acid (HCl) or other food-grade acid

-

Blender or homogenizer

-

Muslin cloth or centrifuge

-

Freeze-dryer (optional)

Procedure:

-

Harvest ripe katemfe fruits and carefully separate the arils from the seeds and pulp.

-

The arils can be either used fresh or freeze-dried and powdered to facilitate extraction.[10][11]

-

Homogenize the arils (fresh or powdered) in distilled water.[8] The ratio of arils to water can be optimized, but a common starting point is 1:10 (w/v).

-

Adjust the pH of the aqueous suspension to between 2.0 and 4.5 using a food-grade acid like HCl.[10][11] This acidic condition enhances the extraction yield.

-

Stir the mixture vigorously for a defined period, for example, 3 minutes, to ensure thorough extraction.[11]

-

Separate the solid debris from the aqueous extract containing this compound. This can be achieved by filtering through a double-folded muslin cloth or by centrifugation at 10,000 rpm for 15-30 minutes.[8][14]

-

The resulting supernatant is the crude this compound extract.

Purification of this compound

Further purification of the crude extract is necessary to isolate this compound from other proteins and polysaccharides. This typically involves a combination of precipitation and chromatographic techniques.

Materials:

-

Crude this compound extract

-

Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄)

-

Centrifuge

-

Dialysis tubing

Procedure:

-

Slowly add solid ammonium sulfate to the crude this compound extract while stirring gently on ice to achieve a final concentration of 80% saturation.[8]

-

Continue stirring for at least 1 hour to allow for the complete precipitation of the protein.

-

Centrifuge the mixture at a high speed (e.g., 13,000 rpm) for 15 minutes to pellet the precipitated this compound.[15]

-

Discard the supernatant and resuspend the protein pellet in a minimal amount of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

To remove the excess salt, dialyze the resuspended pellet against the same buffer overnight with several buffer changes.[8]

Materials:

-

Dialyzed this compound concentrate

-

Gel filtration column (e.g., Sephadex G-75)

-

Equilibration and elution buffer (e.g., phosphate buffer, pH 7.0)

-

Fraction collector

Procedure:

-

Equilibrate the Sephadex G-75 column with the chosen buffer.

-

Carefully load the dialyzed this compound sample onto the top of the column.

-

Elute the proteins from the column with the equilibration buffer at a constant flow rate.

-

Collect fractions of a defined volume using a fraction collector.

-

Monitor the protein content of each fraction by measuring the absorbance at 280 nm.

-

Pool the fractions containing the ~22 kDa this compound protein.

Materials:

-

Partially purified this compound from gel filtration

-

Ion-exchange column (e.g., DEAE-Sepharose for anion exchange or a cation exchange resin)

-

Binding buffer (low salt concentration)

-

Elution buffer (containing a salt gradient, e.g., 0-1 M NaCl)

-

Fraction collector

Procedure:

-

Equilibrate the ion-exchange column with the binding buffer.

-

Load the this compound sample onto the column. At a neutral pH, this compound is positively charged and will bind to a cation-exchange resin.

-

Wash the column with the binding buffer to remove any unbound impurities.

-

Elute the bound this compound using a linear gradient of increasing salt concentration in the elution buffer.

-

Collect fractions and monitor the protein concentration at 280 nm.

-

Pool the fractions containing pure this compound.

-

The purified protein can be concentrated and stored, often after freeze-drying.

Visualizing the Molecular Mechanisms

Graphviz diagrams are provided below to illustrate the experimental workflow for this compound isolation and the signaling pathway of sweet taste perception.

Caption: Experimental workflow for the extraction and purification of this compound.

Caption: Signaling pathway of this compound-induced sweet taste perception.

Conclusion

The discovery and isolation of this compound represent a significant advancement in the field of food science and protein chemistry. From its traditional roots in West Africa to its modern application as a widely approved food additive, this compound continues to be a subject of intense research. The methodologies outlined in this guide provide a framework for its extraction and purification, enabling further studies into its structure, function, and potential applications in drug development and other industries. The elucidation of its interaction with the sweet taste receptor provides a molecular basis for its potent sweetening properties and opens avenues for the design of novel taste modifiers.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding Sweet Taste Perception [sigmaaldrich.com]

- 5. Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Bioproduction of the Recombinant Sweet Protein this compound: Current State of the Art and Perspectives [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 9. This compound - an intensely sweet-tasting protein sggw - Warsaw University of Life Sciences [sggw.edu.pl]

- 10. Frontiers | Positive Charges on the Surface of this compound Are Crucial for the Multi-Point Interaction with the Sweet Receptor [frontiersin.org]

- 11. US4221704A - Extraction of this compound - Google Patents [patents.google.com]

- 12. Fundamental overview and applicability of this compound - Int J Pharm Chem Anal [ijpca.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Katemfe Fruit's Sweet Secret: A Technical Guide to Thaumatin from Thaumatococcus daniellii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Thaumatococcus daniellii, the native source of thaumatin, a protein with intense sweetness and significant potential in the pharmaceutical and food industries. This document outlines the botanical and genetic characteristics of the plant, details the biochemical properties of this compound, and presents comprehensive experimental protocols for its extraction, purification, and analysis.

Introduction to Thaumatococcus daniellii

Thaumatococcus daniellii, commonly known as the katemfe fruit or miracle fruit, is a perennial herb native to the tropical rainforests of West Africa.[1] It is a member of the Marantaceae family and is notable for its large leaves and the intensely sweet proteins, known as thaumatins, contained within the arils of its fruit.[1][2] The plant can grow up to 4 meters in height and is characterized by its large, papery leaves that can reach up to 46 centimeters in length.[2][3] Traditionally, the aril has been used to sweeten foods and beverages in its native regions.[3]

The economic and scientific interest in T. daniellii lies in its production of this compound, a low-calorie protein sweetener approximately 2,000 to 3,000 times sweeter than sucrose (B13894).[2][4] Beyond its sweetness, this compound also functions as a flavor enhancer, making it a valuable ingredient in various applications.[3][5]

Botanical and Cultivation Characteristics

T. daniellii is a rhizomatous herb that thrives in hot, humid climates and is typically found in the forest understory.[1][6] The plant produces pale purplish-pink flowers and fleshy, trigonal fruits that are red when ripe and contain up to three black seeds.[1][6] The sweet protein, this compound, is located in the transparent, gel-like aril surrounding the seeds.[6]

Table 1: Cultivation Parameters for Thaumatococcus daniellii

| Parameter | Recommended Conditions |

| Light | Bright, indirect light[1] |

| Temperature | Prefers warm, tropical conditions, around 25°C[1] |

| Humidity | High humidity, approximately 80%[1] |

| Soil | Loamy, well-draining soil rich in organic matter[1] |

| Water | Consistently moist soil; requires regular watering[1] |

| Fertilizer | Balanced fertilizer (e.g., 10-10-10 N-P-K ratio) applied during the growing season[1] |

| Propagation | Primarily through division of rhizomes, suckers, or seeds[6] |

| Harvesting | Fruits are typically ready for harvest about one year after planting, when they turn a deep red color.[1] |

Genetics and Biosynthesis of this compound

Genetic Diversity

Studies on the genetic diversity of T. daniellii populations in its native regions, such as Southwestern Nigeria, have revealed significant morphometric and genetic variations.[7][8] Techniques like Inter-Simple Sequence Repeat (ISSR) markers have been employed to assess allelic polymorphism and population structure.[7][8] This genetic variability can influence traits such as leaf size and this compound yield, suggesting potential for selective breeding programs to enhance desirable characteristics. Research has shown that while there is considerable genetic variation among different populations, the variation within a specific population can be low, highlighting the importance of conservation efforts to maintain genetic diversity.[9][10]

Biosynthesis of this compound: A Pathogenesis-Related Protein

This compound is classified as a pathogenesis-related (PR) protein, specifically belonging to the PR-5 family.[11] These proteins are induced in plants in response to various biotic and abiotic stresses, such as attacks by viroids, fungi, or exposure to osmotic stress.[5][11] The production of this compound is a component of the plant's systemic acquired resistance. While the precise signaling cascade in T. daniellii is not fully elucidated, it is understood to follow the general pathways of plant defense responses.

Biochemical Properties of this compound

This compound is not a single compound but a family of closely related proteins. The two principal forms, this compound I and this compound II, are composed of 207 amino acids and have a molecular weight of approximately 22 kDa.[3][12] These proteins have a high isoelectric point, in the range of 11.5 to 12.5.[3][12] The tertiary structure of this compound, which is crucial for its sweet taste, is stabilized by eight intramolecular disulfide bonds.[3][12] Cleavage of even one of these bonds results in a loss of sweetness.[3][12]

Table 2: Physicochemical Properties of this compound

| Property | Value / Description |

| Molecular Weight | ~22 kDa[3][12] |

| Amino Acid Residues | 207[3] |

| Isoelectric Point (pI) | 11.5 - 12.5[3][12] |

| Sweetness Potency | 1,600 - 3,000 times sweeter than sucrose on a weight basis[3][4] |

| Caloric Value | ~4 kcal/g[3] |

| Solubility | Highly soluble in water[3] |

| Stability | Stable over a wide pH range (2.5 - 10) and to heating, especially under acidic conditions.[3][13][14][15] |

Stability Profile

This compound exhibits remarkable stability under various conditions, a key attribute for its application in food and pharmaceutical products.

Table 3: Thermal and pH Stability of this compound

| Condition | Observation |

| Acidic pH (2.0 - 5.5) | Highly stable; sweetness is retained even after heating at 80°C for several hours.[13][14][15] At very low pH (below 3.0), prolonged heating can lead to some fragmentation.[16] |

| Neutral to Alkaline pH (> 7.0) | Sweetness is lost upon heating above 70°C for a short duration (e.g., 15 minutes).[13][14][16] This is associated with protein aggregation.[16] |

Experimental Protocols

Extraction of this compound from T. daniellii Arils

This protocol is a synthesis of commonly employed laboratory-scale extraction methods.[17][18][19][20]

Objective: To extract crude this compound from the arils of T. daniellii fruits.

Materials:

-

Ripe T. daniellii fruits

-

Distilled water or a suitable buffer (e.g., 50 mM acetate (B1210297) buffer, pH 4.0)[21]

-

Homogenizer or blender

-

Muslin cloth or cheesecloth

-

Centrifuge and centrifuge tubes

-

Freeze-drier (optional)

Procedure:

-

Harvest ripe fruits and carefully separate the arils from the seeds.

-

The arils can be either used fresh or freeze-dried and powdered for later extraction.[19][20]

-

Homogenize the arils in distilled water or an appropriate buffer. A common ratio is 1:10 (w/v) of aril to solvent.

-

Filter the homogenate through a double layer of muslin cloth to remove solid debris.[17]

-

Centrifuge the filtrate at 10,000 rpm for 20-30 minutes to pellet any remaining insoluble material.[18]

-

Collect the supernatant, which contains the crude this compound extract.

-

The crude extract can be used directly for purification or can be freeze-dried for storage.

Purification of this compound

A multi-step purification process is generally required to obtain high-purity this compound.

Objective: To purify this compound from the crude extract.

Materials:

-

Crude this compound extract

-

Dialysis tubing (e.g., 10 kDa MWCO)

-

Gel filtration chromatography column (e.g., Sephadex G-75)[17]

-

Ion-exchange chromatography column (e.g., SP-Sephadex C-25)[22]

-

Appropriate buffers for chromatography

-

Spectrophotometer or protein quantification assay kit

Procedure:

-

Ammonium Sulfate Precipitation:

-

Slowly add ammonium sulfate to the crude extract to a final saturation of 80%, while gently stirring on ice.[17]

-

Allow the protein to precipitate for at least 4 hours or overnight at 4°C.

-

Centrifuge at 10,000 rpm for 30 minutes to collect the protein pellet.

-

Resuspend the pellet in a minimal volume of a suitable buffer (e.g., phosphate (B84403) buffer).

-

-

Dialysis:

-

Transfer the resuspended pellet to dialysis tubing.

-

Dialyze against a large volume of the same buffer, with several buffer changes, to remove the ammonium sulfate.

-

-

Chromatography:

-

Ion-Exchange Chromatography: Load the dialyzed sample onto a cation exchange column (e.g., SP-Sephadex). Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl).

-

Gel Filtration Chromatography: Further purify the this compound-containing fractions from the ion-exchange step using a gel filtration column (e.g., Sephadex G-75) to separate proteins based on size.[17]

-

-

Purity Analysis:

-

Assess the purity of the final fractions using SDS-PAGE. A single band at approximately 22 kDa indicates high purity.[17]

-

Quantify the protein concentration using a standard method such as the Bradford or BCA assay.

-

Table 4: Quantitative Data on this compound Extraction and Purification

| Study Reference | Extraction/Purification Step | Yield/Recovery |

| Chinedu et al. | Ammonium Sulfate Precipitation (80%) | 76.14% protein recovery[17] |

| Chinedu et al. | Gel Filtration (Sephadex G-75) | 63.0% protein recovery[17] |

| van der Wel and Loeve (1972) | Aqueous Extraction | 4900 mg of extract from 2700 g of fruit (0.18% yield)[22][23] |

| Khairlani (2021) | Cultivated under high irradiance and high fertilizer | Highest this compound content of 6.4 mg and a yield of 24% of the total crude this compound.[24] |

| Firsov et al. (2016) | Recombinant expression in tomato | Average yield of 50 mg/kg of fresh fruit[25] |

Quantification of this compound

Several analytical techniques can be employed for the quantification of this compound.

Table 5: Analytical Methods for this compound Quantification

| Method | Principle | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Separation based on hydrophobicity (Reversed-Phase) or charge (Ion-Exchange), followed by UV detection.[26] | Provides accurate quantification and can resolve different this compound isoforms. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes specific antibodies to detect and quantify this compound.[26] | Highly sensitive and specific. Requires the availability of anti-thaumatin antibodies. |

| Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry (MALDI-TOF MS) | Measures the mass-to-charge ratio of the protein. Quantification is achieved by comparing peak areas with an internal standard.[27] | A rapid method for quantification in complex mixtures like wine. |

| Capillary Electrophoresis | Separation based on electrophoretic mobility in a capillary. | An alternative method for this compound analysis.[28] |

Conclusion

Thaumatococcus daniellii remains the primary natural source of this compound, a protein of significant interest due to its intense sweetness and flavor-modifying properties. This guide has provided a comprehensive overview of the botanical, genetic, and biochemical aspects of T. daniellii and this compound. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers and professionals engaged in the study, development, and application of this remarkable protein. Further research into the genetic regulation of this compound biosynthesis and the optimization of cultivation and extraction processes will be crucial for the sustainable and commercially viable production of this natural sweetener.

References

- 1. 成長方法 Thaumatococcus daniellii | EarthOne [earthone.io]

- 2. archive.aessweb.com [archive.aessweb.com]

- 3. This compound - an intensely sweet-tasting protein sggw - Warsaw University of Life Sciences [sggw.edu.pl]

- 4. Thaumatococcus daniellii (PROSEA) - Pl@ntUse [plantuse.plantnet.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. NParks | Thaumatococcus daniellii [nparks.gov.sg]

- 7. Morphometric variation, genetic diversity and allelic polymorphism of an underutilised species Thaumatococcus daniellii population in Southwestern Nigeria -Journal of Plant Biotechnology [koreascience.kr]

- 8. kspbtjpb.org [kspbtjpb.org]

- 9. scialert.net [scialert.net]

- 10. researchgate.net [researchgate.net]

- 11. Plant this compound-like Proteins: Function, Evolution and Biotechnological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 605. This compound (WHO Food Additives Series 20) [inchem.org]

- 13. Sweetness of sweet protein this compound is more thermoresistant under acid conditions than under neutral or alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Thermal Degradation of this compound at Low pH and Its Prevention Using Alkyl Gallates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 20. US4221704A - Extraction of this compound - Google Patents [patents.google.com]

- 21. Process Simulation and Techno-Economic Analysis of Large-Scale Bioproduction of Sweet Protein this compound II - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Bioproduction of the Recombinant Sweet Protein this compound: Current State of the Art and Perspectives [frontiersin.org]

- 23. Bioproduction of the Recombinant Sweet Protein this compound: Current State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A quantitative analysis of the growth performance and this compound content of Thaumatococcus daniellii grown under different irradiance and fertilizer levels / Nurul Hidayah Mohd Khairlani - UiTM Institutional Repository [ir.uitm.edu.my]

- 25. Purification and characterization of recombinant supersweet protein this compound II from tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quantification of chitinase and this compound-like proteins in grape juices and wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. reposiTUm: Quantification of this compound-like proteins in white wine using MALDI-TOF mass spectrometry [repositum.tuwien.at]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Thaumatin with the T1R2/T1R3 Sweet Taste Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the sweet-tasting protein thaumatin and the human sweet taste receptor, T1R2/T1R3. This document delves into the structural basis of this interaction, the downstream signaling cascade, and the experimental methodologies used to elucidate these mechanisms. Quantitative data from various studies are summarized for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction to this compound and the T1R2/T1R3 Receptor

This compound is a plant-derived protein renowned for its intense sweetness, with a sweetness potency approximately 100,000 times that of sucrose (B13894) on a molar basis.[1] Its sweet taste is perceived by humans at a remarkably low concentration of around 50 nM.[2][3][4][5] The sensation of sweetness for this compound, like other sweet compounds, is mediated by the T1R2/T1R3 receptor, a heterodimeric G-protein coupled receptor (GPCR) belonging to Class C.[1][3] This receptor is composed of two subunits, Taste Receptor Type 1 Member 2 (T1R2) and Taste Receptor Type 1 Member 3 (T1R3), which together form the primary sensor for sweet stimuli in humans.[1][3][6] Each subunit possesses a large extracellular amino-terminal domain (ATD), a cysteine-rich domain (CRD), and a seven-transmembrane domain (TMD).[6]

The Molecular Interaction: A Multi-Point Engagement

Unlike small-molecule sweeteners that typically bind within the Venus flytrap module (VFTM) of the T1R2 subunit, sweet-tasting proteins like this compound are proposed to interact with the T1R2/T1R3 receptor via a different mechanism. The "wedge model" suggests that these larger protein ligands bind to a secondary, more extensive surface on the receptor, thereby stabilizing its active conformation.[3][7][8]

Several key findings have illuminated the specifics of the this compound-T1R2/T1R3 interaction:

-

Crucial Role of the T1R3 Subunit: Studies using chimeric human-mouse receptors have unequivocally demonstrated that the human T1R3 subunit is essential for the recognition of this compound.[2][4]

-

The Cysteine-Rich Domain (CRD) of hT1R3: The CRD of the human T1R3 subunit has been identified as a critical region for this compound interaction.[2][4][9] Specific amino acid residues within this domain are pivotal for the receptor's response to this compound.[9]

-

Electrostatic Complementarity: The interaction is heavily influenced by electrostatic potentials.[3][4][5] Positively charged residues, particularly lysine (B10760008) residues (Lys78, Lys106, and Lys137), on the surface of this compound are crucial for binding to negatively charged residues on the receptor surface.[3][5] Site-directed mutagenesis studies have shown that neutralizing these positive charges significantly reduces or abolishes the sweet taste of this compound.[3][5]

The proposed interaction model involves multiple points of contact between the surface of this compound and the extracellular domains of the T1R2/T1R3 heterodimer, leading to a conformational change that initiates intracellular signaling.

Quantitative Analysis of this compound-T1R2/T1R3 Interaction

The following table summarizes the key quantitative parameters reported in the literature for the interaction of this compound and its mutants with the T1R2/T1R3 receptor.

| Compound | Parameter | Value | Species/System | Reference |

| Wild-type this compound | Sweetness Threshold | ~50 nM | Human | [2][3][4][5] |

| K78A this compound Mutant | Sweetness Threshold | ~250 nM (5-fold increase) | Human | [3] |

| K106A this compound Mutant | Sweetness Threshold | ~150 nM (3-fold increase) | Human | [3] |

| K137A this compound Mutant | Sweetness Threshold | ~250 nM (5-fold increase) | Human | [3] |

| D21N this compound Mutant | Sweetness Threshold | 31 nM | Human | [4] |

| Wild-type this compound | EC50 | Consistent with sweetness threshold | HEK293 cells expressing hT1R2/T1R3 | [4] |

Downstream Signaling Pathway

Activation of the T1R2/T1R3 receptor by this compound initiates a canonical GPCR signaling cascade within the taste receptor cell. This intricate process ultimately leads to the perception of a sweet taste.

Caption: Intracellular signaling cascade following this compound binding to the T1R2/T1R3 receptor.

Upon this compound binding, the T1R2/T1R3 receptor undergoes a conformational change, activating the heterotrimeric G-protein gustducin. The α-subunit of gustducin, in turn, modulates the activity of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][10] This reduction in cAMP decreases the activity of protein kinase A (PKA), resulting in the closure of basolateral potassium (K+) channels. The subsequent membrane depolarization opens voltage-gated calcium (Ca2+) channels, leading to an influx of Ca2+ and the release of neurotransmitters, which transmit the sweet taste signal to the brain.

Experimental Protocols

The elucidation of the this compound-T1R2/T1R3 interaction has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Cell-Based Functional Assays using HEK293 Cells

This protocol describes a common method to assess the activation of the T1R2/T1R3 receptor by this compound in a heterologous expression system.

Caption: Experimental workflow for assessing this compound's activity on T1R2/T1R3 receptors in HEK293 cells.

Methodology:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).

-

Cells are transiently or stably co-transfected with expression plasmids encoding human T1R2, human T1R3, and a promiscuous G-protein chimera such as Gα16-gust44, which couples to the calcium signaling pathway.[11]

-

-

Calcium Imaging Assay:

-

Transfected cells are plated in 96-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Baseline fluorescence is measured.

-

Cells are stimulated with a range of this compound concentrations.

-

Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader or a fluorescence microscope.

-

-

Data Analysis:

-

The change in fluorescence intensity is calculated and normalized.

-

Dose-response curves are generated by plotting the normalized response against the logarithm of the this compound concentration.

-

The half-maximal effective concentration (EC50) is determined from the dose-response curve.

-

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues in both this compound and the T1R2/T1R3 receptor that are critical for their interaction.

Methodology:

-

Mutant Generation:

-

Plasmids containing the cDNA for this compound or the T1R2/T1R3 subunits are used as templates.

-

Site-directed mutagenesis kits (e.g., QuikChange) are used to introduce specific point mutations, deletions, or insertions.

-

The presence of the desired mutation is confirmed by DNA sequencing.

-

-

Expression and Purification of Mutant Proteins:

-

Mutant this compound proteins are expressed in a suitable host (e.g., E. coli or yeast) and purified using chromatographic techniques.

-

Mutant T1R2/T1R3 receptors are expressed in HEK293 cells as described in the functional assay protocol.

-

-

Functional Characterization:

Homology Modeling and Docking Simulations

Computational approaches are used to predict the three-dimensional structure of the T1R2/T1R3 receptor and to model its interaction with this compound.

Methodology:

-

Homology Modeling:

-

The amino acid sequences of human T1R2 and T1R3 are used to search for homologous proteins with known crystal structures (e.g., metabotropic glutamate (B1630785) receptor 1, mGluR1) in protein data banks.[3][5][6]

-

A 3D model of the T1R2/T1R3 heterodimer is built based on the template structure using software like MODELLER or SWISS-MODEL.

-

-

Molecular Docking:

-

The 3D structure of this compound (available in the Protein Data Bank, PDB) and the modeled T1R2/T1R3 receptor are used as inputs for docking software (e.g., GRAMM).[3][5]

-

The software predicts the most likely binding poses of this compound on the receptor surface based on shape and electrostatic complementarity.

-

The resulting complex models are analyzed to identify key interacting residues.

-

Conclusion and Future Directions

The interaction between this compound and the T1R2/T1R3 sweet taste receptor is a complex, multi-point event primarily driven by electrostatic interactions and critically dependent on the cysteine-rich domain of the T1R3 subunit. While significant progress has been made in understanding this interaction, several areas warrant further investigation. High-resolution crystal or cryo-EM structures of the this compound-T1R2/T1R3 complex are needed to definitively map the binding interface. Further elucidation of the dynamic conformational changes in the receptor upon this compound binding will provide deeper insights into the mechanism of sweet taste perception. This knowledge will be invaluable for the rational design of novel, high-potency sweeteners and taste modulators for the food and pharmaceutical industries.

References

- 1. Bioproduction of the Recombinant Sweet Protein this compound: Current State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cysteine-rich domain of human T1R3 is necessary for the interaction between human T1R2-T1R3 sweet receptors and a sweet-tasting protein, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Positive Charges on the Surface of this compound Are Crucial for the Multi-Point Interaction with the Sweet Receptor [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Positive Charges on the Surface of this compound Are Crucial for the Multi-Point Interaction with the Sweet Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Why are sweet proteins sweet? Interaction of brazzein, monellin and this compound with the T1R2-T1R3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of sweet proteins with their receptor. A conformational study of peptides corresponding to loops of brazzein, monellin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Five amino acid residues in cysteine-rich domain of human T1R3 were involved in the response for sweet-tasting protein, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Collection - Interactions of the Sweet-Tasting Proteins this compound and Lysozyme with the Human Sweet-Taste Receptor - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]

- 11. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of Thaumatin: A Sweet Enigma in Plant Biology

An In-depth Technical Guide on the Biological Role of Thaumatin in Thaumatococcus daniellii

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a protein isolated from the arils of the West African katemfe fruit (Thaumatococcus daniellii), is renowned for its intense sweetness, which is approximately 2,000 to 3,000 times that of sucrose (B13894) on a weight basis. This property has led to its widespread use as a natural sweetener and flavor enhancer in the food and pharmaceutical industries. However, this compound also belongs to the pathogenesis-related (PR) protein family 5 (PR-5), a group of proteins implicated in plant defense against biotic and abiotic stresses. This technical guide delves into the current understanding of the biological role of this compound in its native plant, exploring both its well-established function as a sweetener and the evidence suggesting a potential, yet less characterized, role in plant defense. We will examine the quantitative data available on its expression, detail relevant experimental protocols, and visualize the signaling pathways associated with the broader family of this compound-like proteins (TLPs).

Introduction: The Sweet Protein with a Protective Pedigree

Thaumatococcus daniellii (Benth.) Benth. is a large, flowering herb native to the rainforests of West Africa. The plant is primarily valued for the intensely sweet proteins, this compound I and this compound II, found in the aril of its fruit.[1][2] These proteins are members of the PR-5 family, also known as this compound-like proteins (TLPs), which are characterized by a conserved this compound domain.[3][4] While TLPs in numerous other plant species have been extensively studied for their antifungal and stress-response functions, the primary biological role of this compound in its native host remains a subject of scientific inquiry. This guide aims to synthesize the available data to provide a comprehensive overview for researchers interested in the multifaceted nature of this intriguing protein.

Quantitative Analysis of this compound in Thaumatococcus daniellii

Quantitative data on this compound is predominantly focused on its concentration in the fruit's aril, reflecting its commercial importance as a sweetener. Information regarding its expression in other tissues or in response to specific stressors in T. daniellii is limited.

Table 1: Proximate Composition of Thaumatococcus daniellii Tissues

| Tissue | Protein (% dry weight) | Reference |

| Leaf | 14.88 ± 0.18 | [5] |

| Root | 7.00 ± 0.12 | [5] |

| Fruit (Fleshy Part) | 11.53 ± 0.11 | [6] |

| Seed | 10.36 ± 0.04 | [6] |

| Aril (Gelatinous Layer) | 19.01 | [1] |

Note: The protein content in the leaf, root, fruit, and seed does not specifically represent this compound, but the overall protein composition.

Table 2: this compound Concentration in Crude Extracts from T. daniellii Arils

| Extraction Medium | Optimal pH | Optimal Temperature (°C) | Maximum Concentration (mg/mL) | Reference |

| Distilled Water | 3 | 50 | 13.40 | [7] |

| 0.85M Aqueous NaCl | 3 | 55 | 28.17 | [7] |

The Defensive Role: An Extrapolation from this compound-Like Proteins (TLPs)

While direct evidence for a defensive role of this compound in T. daniellii is scarce, the functions of homologous TLPs in other plants provide a compelling framework for its potential involvement in host defense.

Antifungal Activity

Numerous studies have demonstrated the in vitro antifungal activity of TLPs from various plant species. The proposed mechanisms of action include:

-

Membrane Permeabilization: Some TLPs can create pores in fungal cell membranes, leading to leakage of cellular contents and cell death.[8]

-

β-1,3-Glucan Binding: TLPs can bind to β-1,3-glucans, essential components of the fungal cell wall, thereby inhibiting fungal growth.[3]

A study on transgenic tobacco plants expressing the this compound gene from T. daniellii showed enhanced resistance to the fungal pathogens Pythium aphanidermatum and Rhizoctonia solani. This suggests that this compound itself, when expressed in a different plant system, can confer fungal resistance.

Response to Abiotic Stress

Expression of TLP genes is often induced by various abiotic stresses, including drought, salinity, and cold.[9] Transgenic plants overexpressing TLPs have shown increased tolerance to these conditions.

Signaling Pathways: A Generalized Model for TLP Induction

The signaling pathways that regulate the expression of TLP genes have been primarily studied in model plants like Arabidopsis thaliana and in other monocots. These pathways are typically initiated by the perception of pathogen-associated molecular patterns (PAMPs) or by stress-related phytohormones such as salicylic (B10762653) acid (SA), jasmonic acid (JA), and abscisic acid (ABA).[4][10]

This diagram illustrates a simplified model of TLP gene induction. Pathogen attack can trigger both the SA and JA pathways, while abiotic stress primarily activates the ABA pathway. These hormonal pathways converge on downstream transcription factors that bind to the promoter regions of TLP genes, initiating their transcription. An important feature of this network is the often antagonistic relationship between the SA and JA pathways, which allows the plant to fine-tune its defense response to specific types of pathogens.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and TLPs.

Extraction and Purification of this compound from T. daniellii Arils

This protocol is adapted from methodologies described in the literature.[7]

Methodology:

-

Homogenization: Excise the arils from fresh T. daniellii fruits and homogenize them in a suitable extraction buffer (e.g., 0.85M NaCl, pH 3.0) at 4°C.

-

Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet insoluble material.

-

Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 80% while stirring at 4°C. Allow the protein to precipitate for several hours or overnight.

-

Pelleting: Centrifuge the suspension to collect the precipitated protein.

-

Resuspension and Dialysis: Resuspend the protein pellet in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5) and dialyze extensively against the same buffer to remove excess salt.

-

Chromatography: Further purify the dialyzed protein solution using chromatographic techniques such as ion-exchange chromatography (e.g., on a cation exchange column, as this compound is basic) or size-exclusion chromatography.

-

Analysis: Analyze the purified fractions by SDS-PAGE to assess purity and molecular weight. Quantify the protein concentration using a standard method like the Bradford or BCA assay.

In Vitro Antifungal Activity Assay (Microdilution Method)

This protocol is a generalized method based on standard antifungal susceptibility testing.

Methodology:

-

Fungal Culture: Grow the target fungal species (e.g., Fusarium oxysporum, Candida albicans) in a suitable liquid medium (e.g., Potato Dextrose Broth) to obtain a spore suspension or a log-phase culture.

-

Serial Dilution: Prepare a series of dilutions of the purified this compound/TLP in the fungal growth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the fungal spores or cells to each well.

-

Controls: Include a positive control (a known antifungal agent), a negative control (no protein), and a media sterility control.

-

Incubation: Incubate the plate at the optimal growth temperature for the fungus for a specified period (e.g., 24-72 hours).

-

Growth Assessment: Determine fungal growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader or by visual inspection.

-

Data Analysis: Calculate the percentage of growth inhibition for each protein concentration and determine the IC50 value (the concentration that inhibits 50% of fungal growth).

Concluding Remarks and Future Directions

The biological role of this compound in Thaumatococcus daniellii presents a fascinating case of protein neofunctionalization or dual functionality. While its role as a potent sweetener is well-documented and commercially exploited, its evolutionary origin within the PR-5 protein family strongly suggests a defensive function. The evidence from transgenic studies supports this hypothesis.

However, a significant knowledge gap remains regarding the in-planta defensive role of this compound in T. daniellii. Future research should focus on:

-

Expression Profiling: Quantifying this compound gene expression and protein accumulation in various tissues of T. daniellii (leaves, roots, stems) in response to pathogen challenge and abiotic stress.

-

In Vitro Antifungal Assays: Directly testing the antifungal activity of purified native this compound from T. daniellii against a panel of phytopathogenic fungi.

-

Signaling Pathway Elucidation: Investigating the specific signaling pathways (SA, JA, ABA) that may regulate this compound expression in its native host.

Answering these questions will not only provide a more complete understanding of the biology of this unique protein but may also open new avenues for its application in agriculture, potentially as a transgene for enhancing disease resistance in crops. The sweet taste of victory over pathogens might be a literal attribute of this compound waiting to be fully uncovered.

References

- 1. archive.aessweb.com [archive.aessweb.com]

- 2. Fundamental overview and applicability of this compound - Int J Pharm Chem Anal [ijpca.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound-like Proteins in Legumes: Functions and Potential Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifesciencesite.com [lifesciencesite.com]

- 6. scialert.net [scialert.net]

- 7. Immunological Evidence of this compound-Like Proteins during Tobacco Floral Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of a Pathogen Induced this compound-Like Protein Gene AdTLP from Arachis diogoi, a Wild Peanut - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-like genes function in the control of both biotic stress signaling and ABA signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Allergenicity Potential of Thaumatin Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the allergenicity potential of thaumatin, a protein used as a low-calorie sweetener and flavor enhancer, and its homologous family of this compound-like proteins (TLPs). While purified this compound (E 957) has a strong safety record and is considered non-allergenic by major regulatory bodies, the broader TLP family, found in a variety of plant sources such as fruits and pollens, are recognized as significant allergens. This guide synthesizes the available scientific data on the sensitization, cross-reactivity, and clinical manifestations associated with TLPs. It includes a detailed examination of the experimental protocols used to assess allergenicity, quantitative data from clinical studies, and a review of the underlying immunological mechanisms. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound or in the field of food allergy.

Introduction: The Duality of this compound and this compound-like Proteins

This compound is a mixture of proteins extracted from the katemfe fruit (Thaumatococcus daniellii) and is widely used in the food industry as a sweetener and flavor modifier.[1] It is designated as E 957 in the European Union and has achieved Generally Recognized As Safe (GRAS) status from the U.S. Food and Drug Administration (FDA).[2][3] Extensive safety evaluations have concluded that this compound is readily digested and poses no significant risk of allergenicity when consumed orally at approved levels.[4][5]

In contrast, proteins that share structural homology with this compound, known as this compound-like proteins (TLPs), are a well-documented class of allergens.[6] TLPs are classified as pathogenesis-related proteins (PR-5) and are ubiquitously expressed in plants, where they play a role in defense mechanisms against pathogens.[6][7] Sensitization to TLPs can lead to a range of IgE-mediated allergic reactions, from mild Oral Allergy Syndrome (OAS) to severe systemic anaphylaxis.[6][8] This guide will focus primarily on the allergenic potential of these this compound-like proteins.

Clinical Manifestations of TLP Allergy

Allergic reactions to TLPs are diverse and can be triggered by the consumption of various fruits or exposure to certain pollens. The clinical presentation can include:

-

Oral Allergy Syndrome (OAS): Characterized by itching, tingling, and swelling of the lips, mouth, and pharynx.

-

Urticaria and Angioedema: Hives and swelling of the deeper layers of the skin.[9]

-

Gastrointestinal Symptoms: Nausea, vomiting, abdominal pain, and diarrhea.[8]

-

Respiratory Symptoms: Rhinoconjunctivitis and bronchospasm.[8]

-

Anaphylaxis: A severe, life-threatening systemic reaction.[6][8]

Quantitative Data on TLP Sensitization and Reactivity

The following tables summarize quantitative data from various studies on the prevalence of TLP sensitization and the results of diagnostic tests.

Table 1: Prevalence of Sensitization to this compound-Like Proteins in Allergic Cohorts

| TLP Allergen | Source | Patient Cohort | Prevalence of Sensitization | Reference(s) |

| Mal d 2 | Apple | 34 apple-allergic patients | 75% | [3] |

| Mal d 2 | Apple | 389 apple-allergic patients from Spain, Italy, the Netherlands, and Austria | 15% in Italy and Spain; 5% in the Netherlands and Austria | [3] |

| Pru p 2.0201 | Peach | Patients with fruit and pollen allergy | 41% | [9] |

| Mus a 4 | Banana | 51 pediatric patients with clinical symptoms after banana ingestion | 72% | [3] |

| Cry j 3 | Japanese Cedar | 100 patients with Japanese cedar pollen allergy | 27% | [4] |

| Act d 2 | Kiwi | 7176 consecutive patients referred to Italian tertiary allergy centers | 1.9% (137 patients), predominantly to Act d 2 | [6] |

Table 2: Specific IgE (sIgE) Levels in Patients Sensitized to this compound-Like Proteins

| TLP Allergen | Patient Group | Mean sIgE Level (kUA/L) | Range/Standard Deviation | Reference(s) |

| Act d 2 | Isolated TLP sensitization (n=20) | 0.61 | ± 0.98 | [6] |

| Act d 2 | Co-sensitized with other panallergens (n=117) | 1.41 | ± 3.49 | [6] |

| Banana | 2-year-old with anaphylaxis | 2.85 | N/A | [10] |

| Persimmon | 22-year-old with anaphylaxis | Positive (>0.10) | N/A | [1] |

| Kiwi (Act d 2) | 22-year-old with persimmon/banana allergy (cross-reactivity) | Positive | N/A | [1] |

Table 3: Skin Prick Test (SPT) Results for this compound-Like Protein Allergens

| Allergen Source | Patient Description | Wheal Diameter (mm) | Reference(s) |

| Banana (commercial extract) | 2-year-old with anaphylaxis | 4 x 3 | [10] |

| Kiwi (commercial extract) | 2-year-old with anaphylaxis | 3 x 2 | [10] |

| Banana (prick-to-prick) | 2-year-old with anaphylaxis | Positive | [10] |

| Kiwi (prick-to-prick) | 2-year-old with anaphylaxis | Positive | [10] |

| Persimmon (prick-to-prick) | 22-year-old with anaphylaxis | 12 | [1] |

| Banana (prick-to-prick) | 22-year-old with anaphylaxis | 10 | [1] |

Experimental Protocols for Assessing Allergenicity

Accurate diagnosis and characterization of TLP allergy rely on a combination of clinical history and specialized immunological tests.

Skin Prick Test (SPT)

The skin prick test is a primary diagnostic tool for IgE-mediated allergies.

-

Principle: A small amount of allergen extract is introduced into the epidermis. If specific IgE is present on the surface of mast cells, it triggers the release of histamine (B1213489) and other mediators, resulting in a localized wheal and flare reaction.

-

Methodology:

-

A drop of the allergen extract (commercial or from fresh fruit/pollen) is placed on the skin (typically the forearm or back).

-

The skin is pricked through the drop with a sterile lancet.

-

Positive (histamine) and negative (saline) controls are included.

-

The reaction is observed for 15-20 minutes.

-

A positive result is generally defined as a wheal diameter of 3 mm or greater than the negative control.[11][12]

-

-

Interpretation: The size of the wheal can correlate with the likelihood of a clinical reaction, but does not necessarily predict its severity.[12]

Enzyme-Linked Immunosorbent Assay (ELISA) for Specific IgE

ELISA is a laboratory-based method to quantify allergen-specific IgE in serum.

-

Principle: This assay detects and quantifies IgE antibodies in a patient's serum that are specific to a particular allergen.

-

General Protocol (Indirect ELISA):

-

Coating: Microtiter plate wells are coated with the purified TLP allergen and incubated overnight.

-

Blocking: Unbound sites in the wells are blocked with a blocking buffer (e.g., bovine serum albumin or casein in PBS) to prevent non-specific binding.

-

Sample Incubation: Patient serum is added to the wells and incubated to allow specific IgE to bind to the allergen.

-

Washing: The wells are washed to remove unbound antibodies and other serum components.

-

Secondary Antibody Incubation: An enzyme-conjugated anti-human IgE antibody (e.g., HRP-conjugated) is added and incubated. This antibody binds to the captured specific IgE.

-

Washing: The wells are washed again to remove unbound secondary antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The enzyme on the secondary antibody catalyzes a reaction that produces a colored product.

-

Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to halt the reaction.

-

Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the amount of specific IgE in the serum.

-

-

Data Analysis: A standard curve is generated using known concentrations of IgE to quantify the specific IgE levels in the patient samples, typically reported in kUA/L.

Basophil Activation Test (BAT)

The BAT is a functional assay that measures the in vitro activation of basophils in response to an allergen.

-

Principle: When basophils from an allergic individual are exposed to the specific allergen, they degranulate, leading to the upregulation of activation markers (e.g., CD63, CD203c) on their cell surface. These markers can be detected by flow cytometry.[13]

-

General Protocol:

-

Blood Collection: Fresh whole blood is collected from the patient in a tube containing an anticoagulant (e.g., heparin or EDTA).

-

Allergen Stimulation: Aliquots of the blood are incubated with various concentrations of the purified TLP allergen, a positive control (e.g., anti-FcεRI antibody), and a negative control (stimulation buffer).

-

Staining: The cells are stained with fluorescently labeled antibodies against basophil identification markers (e.g., CCR3, CD123) and activation markers (e.g., CD63).

-

Red Blood Cell Lysis: Red blood cells are lysed to allow for the analysis of the white blood cell population.

-

Flow Cytometry Analysis: The cells are analyzed using a flow cytometer. Basophils are identified based on their specific markers, and the percentage of activated (CD63-positive) basophils is determined.

-

-

Interpretation: A significant increase in the percentage of activated basophils in the presence of the allergen compared to the negative control indicates a positive response. The BAT can be more specific than sIgE testing in diagnosing clinical allergy.[7][14]

Oral Food Challenge (OFC)

The OFC is considered the gold standard for diagnosing food allergies.[15][16]

-

Principle: The patient consumes the suspected allergenic food in gradually increasing doses under strict medical supervision to determine if it causes an allergic reaction.

-

Types of OFCs:

-

Open OFC: Both the patient and the medical staff know what is being consumed.[15]

-

Single-Blind, Placebo-Controlled OFC (SBPCFC): The patient is unaware if they are receiving the allergen or a placebo.

-

Double-Blind, Placebo-Controlled OFC (DBPCFC): Neither the patient nor the medical staff knows whether the allergen or a placebo is being administered. This is the most rigorous method.[15]

-

-

General Protocol for Fruit Allergy:

-

Preparation: The patient must be in good health and have discontinued (B1498344) antihistamines for a specified period before the challenge.

-

Dosing: The challenge begins with a very small dose of the fruit, which is gradually increased every 15-30 minutes.

-

Observation: The patient is closely monitored for any signs of an allergic reaction for a period of time after each dose and for several hours after the final dose.[15]

-

Endpoint: The challenge is stopped if an objective allergic reaction occurs. If the patient tolerates the full serving of the food without a reaction, the allergy is ruled out.

-

-

Safety: OFCs must be conducted in a medical facility equipped to handle severe allergic reactions.[16]

Immunological Mechanisms and Signaling Pathways

The allergic response to TLPs is a classic example of a Type I hypersensitivity reaction, which is mediated by IgE antibodies.

Sensitization Phase

-

Initial Exposure: Upon first exposure to a TLP allergen, antigen-presenting cells (APCs), such as dendritic cells, process the protein and present its peptides to T helper (Th) cells.

-

T Cell Activation: The Th cells differentiate into Th2 cells.

-

B Cell Isotype Switching: Th2 cells release cytokines, primarily Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which stimulate B cells to switch from producing IgM to producing IgE antibodies specific to the TLP.

-

IgE Binding: The newly produced TLP-specific IgE antibodies circulate in the bloodstream and bind to the high-affinity IgE receptor, FcεRI, on the surface of mast cells and basophils.

Elicitation Phase (Re-exposure)

-

Allergen Cross-linking: Upon subsequent exposure, the TLP allergen binds to the specific IgE antibodies attached to the mast cells and basophils, causing the cross-linking of adjacent FcεRI receptors.

-

Signal Transduction: This cross-linking triggers a complex intracellular signaling cascade.

-

Degranulation: The signaling cascade culminates in the degranulation of the mast cells and basophils, releasing pre-formed inflammatory mediators, such as histamine, proteases, and chemokines, from their granules.

-

Synthesis of New Mediators: The activation of these cells also leads to the synthesis and release of newly formed mediators, including prostaglandins (B1171923) and leukotrienes.

-

Clinical Symptoms: These mediators act on various tissues and organs, causing the clinical symptoms of an allergic reaction.

Caption: Overview of the IgE-mediated allergic response to TLPs.

IgE Receptor (FcεRI) Signaling Pathway

The cross-linking of IgE bound to FcεRI on mast cells and basophils initiates a cascade of intracellular signaling events.

Caption: Simplified IgE receptor (FcεRI) signaling cascade in mast cells.

Cross-Reactivity Among this compound-Like Proteins

A significant aspect of TLP allergy is the high degree of cross-reactivity observed between TLPs from different plant sources.[9] This is due to the conserved three-dimensional structure of these proteins, which is maintained by multiple disulfide bridges.[9] This structural similarity can lead to IgE antibodies originally raised against one TLP (e.g., from a pollen) recognizing and triggering a reaction to a TLP in a food (e.g., a fruit).

For example, sensitization to cypress pollen TLPs can lead to OAS upon consumption of fruits containing homologous TLPs.[4] Inhibition assays have demonstrated that peach TLP (Pru p 2.0201) can inhibit IgE binding to chestnut and plane pollen TLPs, suggesting it may be a primary sensitizer (B1316253) in some populations.[9]

Conclusion

The allergenicity of this compound protein is a nuanced topic. The purified this compound used as a food additive is considered safe and non-allergenic for oral consumption. However, the broader family of this compound-like proteins represents a significant and growing class of plant allergens. Sensitization to TLPs can occur through both ingestion and inhalation, leading to a wide spectrum of clinical symptoms, including life-threatening anaphylaxis. The high potential for cross-reactivity among TLPs from diverse plant sources further complicates diagnosis and management.

For researchers, scientists, and drug development professionals, it is crucial to distinguish between the food additive this compound and the allergenic TLPs. A thorough understanding of the methodologies for assessing TLP allergenicity, including SPT, sIgE measurement, BAT, and OFC, is essential for both clinical practice and the safety assessment of new products containing plant-derived ingredients. Further research is needed to fully elucidate the prevalence of TLP sensitization in different populations, the precise mechanisms of cross-reactivity, and to develop more targeted diagnostic and therapeutic strategies for TLP-mediated allergies.

References

- 1. This compound-Like Proteins in Molecular Allergy Diagnostics: Uncommon, Co-Sensitized, and Clinically Inconspicuous? Insights From an Italian Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IgE, Mast Cells, Basophils, and Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunoglobulin E Receptor Signaling and Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IgE receptor and signal transduction in mast cells and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Basophil Activation Test (BAT) | NY Food Allergy & Wellness — NY Food Allergy [nyfoodallergy.com]

- 6. Immunoglobulin E - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Road map for the clinical application of the basophil activation test in food allergy. | Broad Institute [broadinstitute.org]

- 10. [PDF] The Involvement of this compound-Like Proteins in Plant Food Cross-Reactivity: A Multicenter Study Using a Specific Protein Microarray | Semantic Scholar [semanticscholar.org]

- 11. Interpretation of prick and intradermal skin tests [aaaai.org]

- 12. Appropriate use of allergy testing in primary care - Best Tests December 2011 [bpac.org.nz]

- 13. The Basophil Activation Test for Clinical Management of Food Allergies: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Road map for the clinical application of the basophil activation test in food allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oral Food Challenge - FoodAllergy.org [foodallergy.org]

- 16. researchgate.net [researchgate.net]

The Regulatory Landscape of Thaumatin: A Technical Guide for Food and Pharmaceutical Professionals

An In-depth examination of the global regulatory status, safety assessments, and application guidelines for the natural protein sweetener and flavor modifier, Thaumatin.

Introduction

This compound is a natural protein mixture isolated from the arils of the fruit of the West African Katemfe plant, Thaumatococcus daniellii.[1][2][3] Comprised predominantly of two proteins, this compound I and this compound II, it is renowned for its intense sweetness, which is approximately 2,000 to 3,000 times that of sucrose (B13894) on a weight basis.[1][2] Beyond its sweetening properties, this compound is widely utilized as a flavor enhancer, capable of masking bitterness and amplifying desirable taste profiles in a variety of products.[3][4] Its classification as a protein means it is metabolized by the body like any other dietary protein.[1][2][3] This guide provides a comprehensive overview of the regulatory status of this compound in food and pharmaceutical applications, details key safety evaluation protocols, and presents quantitative usage data for researchers, scientists, and drug development professionals.

Global Regulatory Status

This compound is widely approved for use in food and beverages in numerous countries. Its regulatory status is well-established by major international and national food safety authorities.

International Bodies

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and assigned it an Acceptable Daily Intake (ADI) of "not specified".[1][3][5] This designation is used when a substance is considered to have very low toxicity and its dietary intake is not a concern for safety.[5] JECFA's reasoning is that this compound is a protein that is digested into normal food components and makes an insignificant contribution to the overall protein diet.[5][6]

United States

European Union

Within the European Union, this compound is an authorized food additive designated with the E-number E 957 .[1][2][4] Its use is governed by Regulation (EC) No 1333/2008, which lists the specific food categories in which it can be used and establishes Maximum Permitted Levels (MPLs).[4][6][11] The European Food Safety Authority (EFSA) has re-evaluated this compound and confirmed the "not specified" ADI, concluding that there are no safety concerns at the authorized levels of use.[1][5][11]

Other Regions

This compound is also approved for use in many other countries, including Canada, Australia, New Zealand, Japan, Switzerland, and South Africa, among others.[1][3][8]

Quantitative Data: Permitted Use Levels

The application of this compound in food products is dictated by its function, either as a sweetener or a flavor enhancer. The following tables summarize the established Maximum Permitted Levels (MPLs) in the European Union, providing a benchmark for global use.

Table 1: Maximum Permitted Levels (MPLs) of this compound (E 957) in Food Categories (EU)

| Food Category Number | Food Category | Maximum Permitted Level (mg/kg or mg/L) |

| 03 | Edible ices | 50 mg/kg |

| 05.2 | Other confectionery including breath-freshening micro-sweets | 50 mg/kg |

| 05.3 | Chewing gum | 50 mg/kg |

| 11.4.1 | Table-top sweeteners in liquid form | Quantum Satis |

| 11.4.2 | Table-top sweeteners in powder form | Quantum Satis |

| 11.4.3 | Table-top sweeteners in tablets | Quantum Satis |

| 12.6 | Sauces | 5 mg/kg (as flavour enhancer) |

| 14.1.4 | Flavoured drinks | 5 mg/L (as flavour enhancer) |

| 15.1 | Potato-, cereal-, flour- or starch-based snacks | 5 mg/kg (as flavour enhancer) |

| 16 | Desserts excluding products covered in categories 1, 3 and 4 | 5 mg/kg (as flavour enhancer) |

| 17.1 | Food supplements supplied in a solid form | 400 mg/kg |

| 17.2 | Food supplements supplied in a liquid form | 400 mg/kg |

| 17.3 | Food supplements supplied in a syrup-type or chewable form | 400 mg/kg |

Source: Regulation (EC) No 1333/2008 and its amendments.[1][7][12] *Quantum Satis (QS) means no maximum level is specified and the substance shall be used in accordance with good manufacturing practice, at a level not higher than is necessary to achieve the intended purpose.

Table 2: Regulatory and Safety Parameters

| Parameter | Value / Status | Regulatory Body / Source |

| Acceptable Daily Intake (ADI) | "Not Specified" | JECFA, EFSA |

| E-Number (EU) | E 957 | European Union |

| GRAS Notice Examples (USA) | GRN 738, GRN 910 | FDA |

| INS Number | 957 | Codex Alimentarius |

| CAS Registry Number | 53850-34-3 | Chemical Abstracts Service |

| No-Observed-Adverse-Effect Level (NOAEL) | 1,476 mg/kg bw/day (Dogs, 90-day study) | EFSA (2021 Re-evaluation) |

| No-Observed-Adverse-Effect Level (NOAEL) | 5,200 mg/kg bw/day (Rats, 90-day study) | EFSA (2021 Re-evaluation) |

| No-Observed-Adverse-Effect Level (NOAEL) | 2,000 mg/kg bw/day (Rats, Prenatal Developmental Toxicity) | EFSA (2021 Re-evaluation) |

Source: JECFA, EFSA, and FDA documentation.[5][13][14]

Use in Pharmaceuticals

In the pharmaceutical industry, this compound is primarily used as an excipient for taste-masking in oral formulations.[15][16] Its ability to suppress bitterness and provide a pleasant, lingering sweetness makes it highly effective in improving the palatability of medicines, particularly for pediatric and geriatric populations. It is used in various dosage forms, including oral suspensions, chewable tablets, and syrups.[15] Typical usage levels in pharmaceutical applications can range from 0.5-3 ppm for general flavor enhancement, with higher concentrations up to 0.05% (500 mg/kg) being used for masking intensely bitter active pharmaceutical ingredients (APIs).[15][17]

Key Experimental Protocols for Safety Assessment

The "not specified" ADI for this compound is supported by a comprehensive body of toxicological data. The methodologies for these key safety studies generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Sub-chronic Oral Toxicity (90-Day Study)

This study is designed to evaluate the adverse effects of repeated oral administration of a substance over a 90-day period.

-

Principle (based on OECD Guideline 408): The test substance is administered orally on a daily basis to groups of rodents (typically rats) for 90 days.[18][19]

-

Methodology:

-

Animal Model: Wistar rats are commonly used. At least three test groups and one control group are used, with an equal number of male and female animals in each group (e.g., 10 males and 10 females).[18]

-

Dosage: Three dose levels are selected. For this compound, studies have tested doses as high as 5,200 mg/kg body weight per day in rats.[7][14] A control group receives the vehicle only.

-

Administration: The substance is typically administered by oral gavage or mixed into the diet/drinking water.[18]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.

-

Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. Urine is collected for urinalysis.

-

Pathology: At the end of the 90-day period, all animals are euthanized. A full gross necropsy is performed, and major organs are weighed. Tissues from all animals are preserved for histopathological examination.[20]

-

-

Endpoint: The primary endpoint is the determination of the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no substance-related adverse findings are observed.[13]

Genotoxicity (Bacterial Reverse Mutation Test / Ames Test)

This in vitro assay is used to detect gene mutations induced by a chemical substance.

-

Principle (based on OECD Guideline 471): The test uses several strains of amino acid-requiring bacteria (e.g., Salmonella typhimurium and Escherichia coli) that cannot grow in an amino acid-deficient medium. The assay measures the ability of the test substance to cause reverse mutations (reversions) that restore the bacteria's ability to synthesize the required amino acid, allowing them to grow.[21]

-

Methodology:

-

Bacterial Strains: A set of validated strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537) is used to detect different types of mutations (frameshift and base-pair substitutions).[21]

-